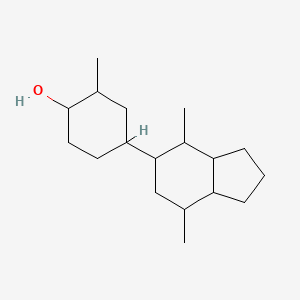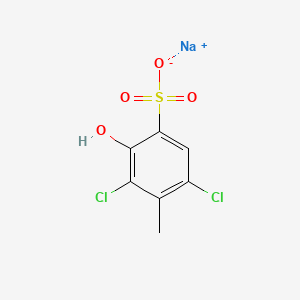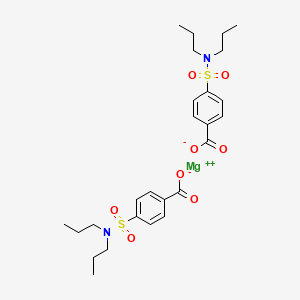
Dialuminium tris(2-methylnaphthalenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二铝三(2-甲基萘磺酸盐)是一种化学化合物,其分子式为C33H27Al2O9S3。它是2-甲基萘磺酸的铝盐。
准备方法
合成路线和反应条件
二铝三(2-甲基萘磺酸盐)的合成通常涉及在受控条件下,将2-甲基萘磺酸与铝盐反应。反应在水或有机溶剂等溶剂中进行,并在特定温度和pH下进行,以确保生成所需的产物。反应可表示如下:
[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]
工业生产方法
在工业环境中,二铝三(2-甲基萘磺酸盐)的生产涉及使用高纯度起始材料和优化反应条件的大规模反应,以最大限度地提高产率和纯度。该过程可能包括纯化、结晶和干燥等步骤,以获得适合各种应用的最终产品。
化学反应分析
反应类型
二铝三(2-甲基萘磺酸盐)可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 它可以使用合适的还原剂还原,生成化合物的还原形式。
取代: 化合物中的磺酸基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。
还原: 常用的还原剂包括硼氢化钠(NaBH4)和氢化锂铝(LiAlH4)。
取代: 胺、醇和硫醇等亲核试剂可用于取代反应。
主要生成产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成砜或亚砜衍生物,而还原可能生成相应的醇或烃。
科学研究应用
二铝三(2-甲基萘磺酸盐)在科学研究中具有广泛的应用:
化学: 它用作各种有机反应的催化剂,包括聚合反应和缩合反应。
生物学: 该化合物因其潜在的生物活性而被研究,例如抗菌和抗癌特性。
医药: 正在研究其作为药物传递载体的潜力及其在治疗某些疾病中的治疗效果。
工业: 由于其独特的化学性质,它被用于生产染料、颜料和其他工业化学品。
作用机制
二铝三(2-甲基萘磺酸盐)的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶、受体和其他生物分子结合,调节其活性,并导致各种生物效应。例如,其抗菌活性可能是由于其破坏细菌细胞膜或抑制必需酶的能力而产生的。
相似化合物的比较
二铝三(2-甲基萘磺酸盐)可以与其他类似化合物进行比较,例如:
二铝三(1-萘磺酸盐): 结构类似,但位置异构体不同,导致化学性质和应用方面的差异。
二铝三(2-萘磺酸盐): 另一种位置异构体,具有不同的化学行为和用途。
二铝三(4-甲基萘磺酸盐):
属性
CAS 编号 |
93892-71-8 |
|---|---|
分子式 |
C33H27Al2O9S3- |
分子量 |
717.7 g/mol |
InChI |
InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |
InChI 键 |
PTJGIUNTHXVBJK-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




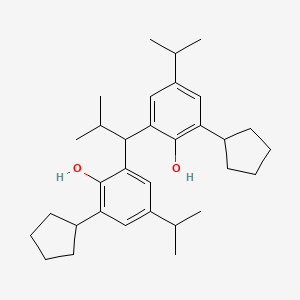

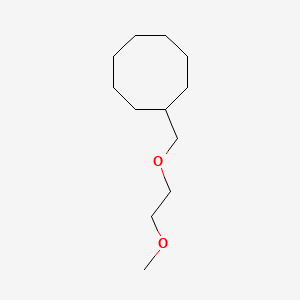
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
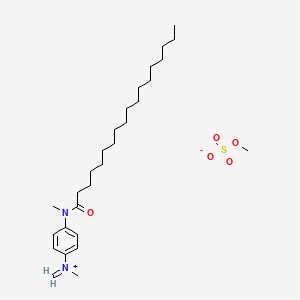
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
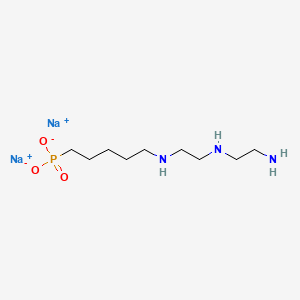
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
